molecular formula C16H15IN4O2 B273841 N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide

N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide

Cat. No. B273841
M. Wt: 422.22 g/mol
InChI Key: RRLPRWXQMGPVNR-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide, also known as IPH, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in studying certain biological processes. In

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide involves its binding to the sigma-2 receptor, which leads to changes in cellular processes such as calcium signaling, mitochondrial function, and apoptosis. The exact mechanism of action is still being studied, but research suggests that this compound may induce apoptosis in cancer cells by activating the sigma-2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of calcium signaling and mitochondrial function. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide has several advantages for use in lab experiments, including its high affinity for the sigma-2 receptor and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide, including the development of more selective ligands for the sigma-2 receptor, the exploration of its potential therapeutic applications in cancer and neurodegenerative diseases, and the investigation of its mechanism of action. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential toxicity.

Synthesis Methods

N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide can be synthesized through a multistep process involving the reaction of 4-iodobenzoic acid with hydrazine hydrate, followed by the reaction of the resulting product with 3-pyridinecarboxaldehyde and butanoyl chloride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide has been used in scientific research as a tool to study the role of certain proteins in biological processes. Specifically, it has been used as a ligand for the sigma-2 receptor, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been used to study the role of sigma-2 receptors in cancer cells and to explore potential therapeutic applications.

properties

Molecular Formula

C16H15IN4O2

Molecular Weight

422.22 g/mol

IUPAC Name

N-[(Z)-[4-(4-iodoanilino)-4-oxobutan-2-ylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C16H15IN4O2/c1-11(20-21-16(23)12-3-2-8-18-10-12)9-15(22)19-14-6-4-13(17)5-7-14/h2-8,10H,9H2,1H3,(H,19,22)(H,21,23)/b20-11-

InChI Key

RRLPRWXQMGPVNR-JAIQZWGSSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CN=CC=C1)/CC(=O)NC2=CC=C(C=C2)I

SMILES

CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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